8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl substitutions, and a purino[7,8-a]imidazole core.
Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic Purinone Analogs Synthesis : A study by Coburn and Taylor (1982) detailed the synthesis of mesoionic purinone analogs, closely related to the structure , demonstrating their existence predominantly in the C3-H tautomeric form and their reactions leading to hydrolytic ring-opening and cycloaddition products (Coburn & Taylor, 1982).
Fluorine-Containing Derivatives : Research by Khlebnikova et al. (2020) on fluorine-containing derivatives, including 6,7-dihydroindazolone and benzisoxazolone, highlighted the synthesis and evaluation of compounds with significant cytotoxic activities, indicating the potential therapeutic applications of such fluorinated compounds (Khlebnikova et al., 2020).
Biological Activities and Potential Therapeutic Applications
Antidepressant and Anxiolytic Potential : Zagórska et al. (2016) synthesized and evaluated a series of fluorophenyl-piperazinylalkyl derivatives, identifying potent serotonin receptor ligands with potential antidepressant and anxiolytic effects, which could imply the relevance of structurally related compounds in neuropsychiatric disorder treatment (Zagórska et al., 2016).
Selective Detection of Chemical Species : Peng et al. (2005) explored derivatives for colorimetric and fluorescent sensing of fluoride, demonstrating the potential of similar compounds in environmental and analytical chemistry for selective detection applications (Peng et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the fluorophenyl group and the dimethyl substitutions. Industrial production methods
Properties
IUPAC Name |
6-(2-fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-8-6-5-7-13(14)20/h5-8,10H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWRLRGGOETES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.